molecular formula C14H17N3O5S B7045962 Tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate

Tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate

Cat. No.: B7045962
M. Wt: 339.37 g/mol
InChI Key: RMQBXFVBNXEAAV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the sulfamoyl group in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-14(2,3)22-12(18)7-17-8-16-11-5-4-9(23(15,20)21)6-10(11)13(17)19/h4-6,8H,7H2,1-3H3,(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBXFVBNXEAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a quinazoline derivative with tert-butyl acetate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-oxo-6-sulfamoylquinazolin-3-yl)acetate is unique due to the presence of both the tert-butyl and sulfamoyl groups, which confer distinct chemical and biological properties.

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